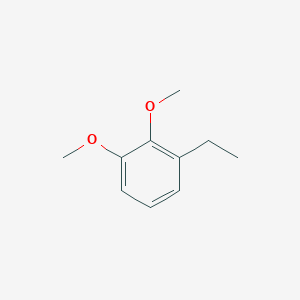

1-Ethyl-2,3-dimethoxybenzene

描述

1-Ethyl-2,3-dimethoxybenzene is an aromatic compound characterized by an ethyl group and two methoxy (-OCH₃) substituents at the 1-, 2-, and 3-positions of the benzene ring, respectively. This compound is primarily utilized in synthetic organic chemistry, particularly in electrophilic aromatic substitution reactions. For example, bromination at 0 °C using bromine yields a major regioisomer (compound 5) via electrophilic substitution, with the bromine atom positioned ortho to the ethyl group . To avoid side products, silica gel-catalyzed bromination with N-bromosuccinimide (NBS) achieves 97% regioselectivity, highlighting its synthetic versatility .

Structural confirmation relies on advanced spectroscopic techniques, including ¹H NMR, HMQC, and HMBC experiments, which resolve aromatic proton splitting patterns and validate substitution patterns . The methoxy groups’ electron-donating nature significantly influences reactivity, directing electrophiles to specific positions on the aromatic ring.

属性

CAS 编号 |

103517-22-2 |

|---|---|

分子式 |

C10H14O2 |

分子量 |

166.22 g/mol |

IUPAC 名称 |

1-ethyl-2,3-dimethoxybenzene |

InChI |

InChI=1S/C10H14O2/c1-4-8-6-5-7-9(11-2)10(8)12-3/h5-7H,4H2,1-3H3 |

InChI 键 |

WUXCLEQMRQFLOO-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)OC)OC |

规范 SMILES |

CCC1=C(C(=CC=C1)OC)OC |

产品来源 |

United States |

相似化合物的比较

1-Ethyl-2,3-dimethylbenzene

- Molecular Formula : C₁₀H₁₄

- Molecular Weight : 134.22 g/mol

- CAS Number : 933-98-2

- Substituents : Ethyl (1-position), methyl (2- and 3-positions).

- Key Differences: Replacing methoxy groups with methyl eliminates oxygen atoms, reducing polarity and molecular weight. Methyl groups are weaker electron donors compared to methoxy, altering electrophilic substitution reactivity.

- Applications : Identified as a volatile organic compound (VOC) in plant studies, contributing to aroma profiles .

1-Ethyl-4-methoxybenzene

- Substituents : Ethyl (1-position), methoxy (4-position).

- Reactivity : The para-methoxy group directs electrophiles to the ortho and para positions, contrasting with the meta-directing effects of 2,3-dimethoxy substitution.

1-(1-Chloroethyl)-2,3-dimethylbenzene

- Substituents : Chloroethyl (1-position), methyl (2- and 3-positions).

- Reactivity : The chloro group introduces electronegativity, enabling nucleophilic substitution reactions, unlike the inert ethyl or methoxy groups .

Reactivity in Electrophilic Substitution

- 1-Ethyl-2,3-dimethoxybenzene : Methoxy groups activate the ring and direct bromination to the ortho position relative to the ethyl group (90% yield with bromine; 97% with NBS) .

- 1-Ethyl-2,3-dimethylbenzene : Methyl groups weakly activate the ring, but without methoxy’s strong resonance effects, regioselectivity and reaction rates differ significantly.

Spectroscopic Differentiation

- ¹H NMR :

Data Tables

Table 1: Structural and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-Ethyl-2,3-dimethoxybenzene | C₁₀H₁₄O₂ | 166.22 | Not provided | Ethyl, 2,3-dimethoxy |

| 1-Ethyl-2,3-dimethylbenzene | C₁₀H₁₄ | 134.22 | 933-98-2 | Ethyl, 2,3-dimethyl |

| 1-Ethoxy-2-fluorobenzene | C₈H₉FO | 140.16 | 451-80-9 | Ethoxy, fluoro |

Table 2: Reactivity Comparison

| Reaction | 1-Ethyl-2,3-dimethoxybenzene | 1-Ethyl-2,3-dimethylbenzene |

|---|---|---|

| Bromination Regioselectivity | Ortho to ethyl (97% yield) | Not reported |

| Directing Effects | Meta-directing (methoxy) | Ortho/para (methyl) |

Research Findings and Implications

1-Ethyl-2,3-dimethoxybenzene’s regioselective bromination underpins its utility in synthesizing complex aromatic systems, such as benzyl-substituted naphthalenes . In contrast, methyl-substituted analogs like 1-Ethyl-2,3-dimethylbenzene are less reactive in such transformations but serve as biomarkers in environmental VOC analyses . Methoxy groups’ polarity also enhances solubility in polar solvents, facilitating chromatographic purification, whereas methyl analogs may require alternative methods.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。